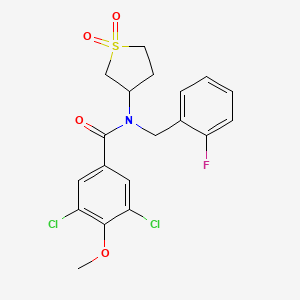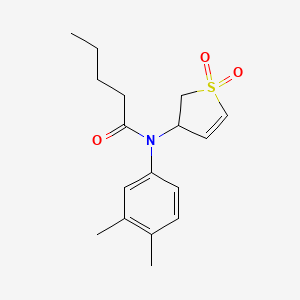
3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-4-methoxybenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of multiple functional groups, including chloro, fluorobenzyl, methoxy, and dioxidotetrahydrothiophenyl groups
准备方法
合成路线和反应条件
3,5-二氯-N-(1,1-二氧化四氢噻吩-3-基)-N-(2-氟苄基)-4-甲氧基苯甲酰胺的合成通常涉及多个步骤,从易于获得的起始原料开始。通用的合成路线可能包括:
苯甲酰胺核的形成: 可以通过使3,5-二氯-4-甲氧基苯甲酸与合适的胺(例如2-氟苄胺)在偶联条件下(使用如EDCI(1-乙基-3-(3-二甲基氨基丙基)碳二亚胺)和HOBt(1-羟基苯并三唑)之类的试剂)反应来合成苯甲酰胺核。
二氧化四氢噻吩基的引入: 可以通过亲核取代反应引入二氧化四氢噻吩基,其中合适的硫醇衍生物在碱性条件下与苯甲酰胺中间体反应。
工业生产方法
该化合物的工业生产方法可能涉及优化合成路线以最大限度地提高产量和纯度,同时最小化成本和环境影响。这可能包括使用连续流反应器、先进的纯化技术和绿色化学原理。
化学反应分析
反应类型
3,5-二氯-N-(1,1-二氧化四氢噻吩-3-基)-N-(2-氟苄基)-4-甲氧基苯甲酰胺可以进行各种化学反应,包括:
氧化: 该化合物可能会发生氧化反应,特别是在二氧化四氢噻吩基中的硫原子上,导致形成亚砜或砜。
还原: 还原反应可能发生在苯甲酰胺的羰基上,可能将其转化为胺。
取代: 氯和氟苄基可以参与亲核取代反应,导致形成新的衍生物。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢(H₂O₂)和间氯过氧苯甲酸(m-CPBA)。
还原: 可以使用诸如氢化铝锂(LiAlH₄)或硼氢化钠(NaBH₄)之类的还原剂。
取代: 可以在碱性或酸性条件下使用诸如胺、硫醇或醇盐之类的亲核试剂。
形成的主要产物
从这些反应形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能会产生亚砜或砜,而还原可能会产生胺。
科学研究应用
化学: 作为合成更复杂分子的结构单元。
生物学: 作为研究涉及其官能团的生物过程的潜在探针。
医学: 作为药物开发的候选药物,特别是针对特定酶或受体。
工业: 作为农用化学品、医药或特种化学品生产中的中间体。
作用机制
3,5-二氯-N-(1,1-二氧化四氢噻吩-3-基)-N-(2-氟苄基)-4-甲氧基苯甲酰胺的作用机制将取决于其特定的应用。在生物学环境中,它可能与分子靶标(如酶、受体或离子通道)相互作用。所涉及的途径可能包括抑制或激活特定的信号级联,从而导致所需的治疗效果。
相似化合物的比较
类似的化合物
3,5-二氯-N-(2-氟苄基)-4-甲氧基苯甲酰胺: 缺少二氧化四氢噻吩基。
N-(1,1-二氧化四氢噻吩-3-基)-N-(2-氟苄基)-4-甲氧基苯甲酰胺: 缺少氯基。
独特性
3,5-二氯-N-(1,1-二氧化四氢噻吩-3-基)-N-(2-氟苄基)-4-甲氧基苯甲酰胺中二氧化四氢噻吩基的存在赋予了独特的化学性质,例如增加的极性和特定生物相互作用的潜力。这使其与其他类似化合物区分开来,并可能增强其在某些应用中的效用。
属性
分子式 |
C19H18Cl2FNO4S |
|---|---|
分子量 |
446.3 g/mol |
IUPAC 名称 |
3,5-dichloro-N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]-4-methoxybenzamide |
InChI |
InChI=1S/C19H18Cl2FNO4S/c1-27-18-15(20)8-13(9-16(18)21)19(24)23(14-6-7-28(25,26)11-14)10-12-4-2-3-5-17(12)22/h2-5,8-9,14H,6-7,10-11H2,1H3 |
InChI 键 |
IFLQVZHWEFMCCH-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1Cl)C(=O)N(CC2=CC=CC=C2F)C3CCS(=O)(=O)C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-chloro-N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11413550.png)
![3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[3-(4-methylpiperazin-1-yl)propyl]propanamide](/img/structure/B11413552.png)
![3-(furan-2-yl)-3-hydroxy-7-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11413553.png)
![N-(3-ethoxypropyl)-2-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11413566.png)
![Diethyl [5-(morpholin-4-yl)-2-(3-nitrophenyl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B11413576.png)
![2-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11413584.png)
![9-(4-fluorophenyl)-14-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione](/img/structure/B11413590.png)
![4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11413591.png)
![7-[2-(3-Nitro-1,2,4-triazolyl)ethoxy]chromen-2-one](/img/structure/B11413596.png)

![N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11413609.png)
![N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide](/img/structure/B11413634.png)
![N,N-dimethyl-N'-{4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-yl}ethane-1,2-diamine](/img/structure/B11413646.png)
![N-(5-chloro-2-methoxyphenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B11413647.png)
